molecular formula C22H31NO3 B12812033 RCC-36 free base CAS No. 146205-91-6

RCC-36 free base

Cat. No.: B12812033
CAS No.: 146205-91-6
M. Wt: 357.5 g/mol
InChI Key: BWTHWMSRTKTAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RCC-36 free base is a chemical compound with the molecular formula C22H31NO3 and a molecular weight of 357.49 g/mol . It is identified by several CAS Registry Numbers, including 93499-51-5 and 146205-91-6 . Its systematic IUPAC name is [5-(ethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate . The structural identifier (SMILES) is CCNCC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O . The InChI Key is BWTHWMSRTKTAFC-UHFFFAOYSA-N . Disclaimer: This product is intended for research purposes only and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

146205-91-6

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

IUPAC Name

[5-(ethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C22H31NO3/c1-4-23-17-11-16-21(2,3)26-20(24)22(25,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5,7-8,12-13,19,23,25H,4,6,9-10,14-15,17H2,1-3H3

InChI Key

BWTHWMSRTKTAFC-UHFFFAOYSA-N

Canonical SMILES

CCNCC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Origin of Product

United States

Chemical Reactions Analysis

Key Observations from Related Research

  • Reactive Capture of CO₂ (RCC) : The search results discuss CO₂ interactions with amines (e.g., MEA, ammonia), highlighting equilibrium dynamics and reaction mechanisms under various conditions . For example:

    • MEA–CO₂ system : Forms carbamate ions (stable equilibria) with pH-dependent behavior .

    • Ammonia–CO₂ system : Produces ammonium carbamate intermediates before forming bicarbonate under acidic conditions .

    • Hydrogenation pathways : CO₂ can be reduced to formate or methanol using catalysts like Ru pincer complexes, often requiring additives (e.g., bases or Lewis acids) .

  • Reaction Optimization Techniques : The literature emphasizes experimental strategies like Design of Experiments (DoE) and high-throughput experimentation for optimizing reaction conditions (e.g., temperature, catalyst concentration) . Examples include the NAr reaction of 2,4-difluoronitrobenzene with pyrrolidine, where factorial designs were used to maximize product yields .

Potential Interpretations of "RCC-36 Free Base"

Given the absence of direct references, several possibilities exist:

  • Naming Convention : "RCC-36" may follow an internal or proprietary naming system not widely documented in the provided sources.

  • Typographical Error : The compound could be a misspelling or misinterpretation of a related structure (e.g., "RCC" as a reaction identifier vs. a molecular descriptor).

  • Specialized Context : "RCC-36" might refer to a specific reaction center or intermediate in RCC processes, but this is speculative without additional data.

Recommendations for Further Inquiry

  • Verify Nomenclature : Confirm the correct IUPAC or CAS registry name for "this compound" to ensure alignment with standard chemical databases.

  • Explore Proprietary Databases : Investigate specialized databases (e.g., SciFinder, Reaxys) or patent literature for mentions of the compound.

  • Consult Recent Literature : Search for publications post-2023 (beyond the provided search results) using keywords like "this compound," "CO₂ capture," or "amine-based catalysis."

Limitations of the Current Analysis

  • No Direct Matches : The provided sources do not contain experimental data or structural information for "this compound."

  • Broader Context Needed : Without additional details (e.g., synthesis route, functional groups), mechanistic analysis is challenging.

Scientific Research Applications

RCC-36 free base has been studied for its pharmacological actions, particularly in relation to its effects on the human urinary bladder muscle . It has shown potential as an antimuscarinic and calcium-antagonist agent, which makes it a candidate for the treatment of overactive bladder. Additionally, this compound has been compared with other antimuscarinic drugs in terms of its effects on human detrusor smooth muscle . Its applications in scientific research extend to the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of RCC-36 free base involves its interaction with muscarinic receptors and calcium channels. By blocking these receptors and channels, this compound can inhibit the contraction of smooth muscle in the urinary bladder, thereby reducing symptoms of overactive bladder . The molecular targets and pathways involved include the muscarinic acetylcholine receptors and voltage-gated calcium channels.

Comparison with Similar Compounds

Pharmacological Profile

  • Mechanism of Action :
    RCC-36 competitively inhibits acetylcholine-induced contractions in human bladder smooth muscle by blocking muscarinic receptors (primarily M3 subtypes) . Concurrently, it suppresses calcium influx triggered by KCl depolarization, reducing myocyte contractility .
  • Key Studies :
    • In isolated human bladder muscle, RCC-36 demonstrated a pA2 value of 8.6, comparable to oxybutynin (8.5) but superior to temiverine (7.9) .
    • In rat models of urinary frequency, RCC-36 (≥30 mg/kg) significantly increased bladder capacity without suppressing micturition pressure, suggesting a favorable balance between efficacy and tolerability .

Comparison with Similar Compounds

RCC-36’s dual mechanism distinguishes it from conventional anticholinergics. Below is a detailed comparison with structurally or functionally related compounds:

Anticholinergic Activity

Compound pA2 Value (vs. Acetylcholine) Receptor Selectivity Key Findings
RCC-36 8.6 M3 > M1 Comparable potency to oxybutynin; superior to temiverine.
Oxybutynin 8.5 M3 > M1 Higher risk of dry mouth due to non-selective M3 antagonism.
Atropine 9.2 Non-selective Highest potency but limited clinical use due to systemic side effects.
Temiverine 7.9 M3 > M1 Parent drug of RCC-36; lower intrinsic activity.

Calcium Antagonistic Effects

Compound Max. Inhibition of KCl-Induced Contractions (%) Mechanism Clinical Relevance
RCC-36 92% L-type Ca²⁺ channel blockade Reduces bladder overactivity without affecting voiding pressure .
Temiverine 92% Similar to RCC-36 Less metabolically stable than RCC-35.
Oxybutynin 68% Weak Ca²⁺ antagonism Relies mainly on anticholinergic effects, increasing side effects.
NS-21 85% Prodrug of RCC-36 Requires metabolic activation; slower onset.

Efficacy in Preclinical Models

  • Bladder Capacity: RCC-36 increased bladder capacity in rats by 130% at 30 mg/kg, outperforming flavoxate (45% at 50 mg/kg) and oxybutynin (110% at 10 mg/kg) .
  • Dose-Response : RCC-36’s effective dose (ED₅₀) for bladder relaxation is 3.2 μM in human tissue, lower than temiverine (5.1 μM) .

Preparation Methods

Reductive Amination Approach

One of the primary methods for preparing RCC-36 free base involves reductive amination of a precursor compound with sodium cyanoborohydride (NaBH3CN) in the presence of acetic acid (AcOH). This reaction is conducted under elevated temperatures (around 110°C) for approximately 20 minutes to achieve the desired conversion.

  • Reagents and Conditions:
    • Precursor compound (e.g., compound 9)
    • Sodium cyanoborohydride (NaBH3CN)
    • Acetic acid (AcOH)
    • Solvent: Dimethyl sulfoxide (DMSO) found optimal over DMF or methanol
    • Temperature: 110°C
    • Reaction time: 20 minutes

This method yields this compound with a radiochemical conversion (RCC) of approximately 36% ± 4% (n ≥ 10), indicating good reproducibility and efficiency under optimized conditions.

Solvent and Temperature Optimization

The choice of solvent and reaction temperature critically influences the yield and purity of this compound. Studies have shown:

  • DMSO is superior to DMF and methanol for this synthesis step.
  • The addition of acetic acid and maintaining a high temperature are necessary to improve RCC.
  • Typical purification involves C18 solid-phase extraction (SPE) followed by semi-preparative reverse-phase high-performance liquid chromatography (HPLC).

The final decay-corrected radiochemical yield (RCY) after purification is about 13% ± 2% at the end of synthesis (EOS).

Purification and Characterization

  • Purification: Semi-preparative reverse-phase HPLC is the standard for isolating this compound after synthesis.
  • Characterization: Analytical techniques such as HPLC chromatograms confirm the purity and identity of the compound.
  • Yield Optimization: Reaction parameters such as solvent choice, temperature, and acid addition are optimized to maximize yield and reproducibility.

Summary Table of Preparation Parameters

Parameter Condition/Value Notes
Precursor Compound 9 Starting material for RCC-36 synthesis
Reducing Agent Sodium cyanoborohydride (NaBH3CN) Used for reductive amination
Acid Additive Acetic acid (AcOH) Enhances reaction efficiency
Solvent Dimethyl sulfoxide (DMSO) Optimal solvent choice
Temperature 110°C Required for improved RCC
Reaction Time 20 minutes Sufficient for completion
Radiochemical Conversion (RCC) 36% ± 4% (n ≥ 10) Indicates reaction efficiency
Purification Method C18 SPE + semi-preparative HPLC Ensures high purity
Final Radiochemical Yield (RCY) 13% ± 2% (EOS) After purification

Research Findings and Practical Considerations

  • The reductive amination method provides a balance between reaction time, temperature, and yield, making it suitable for routine synthesis of this compound.
  • The use of DMSO as solvent and acetic acid as additive is critical for achieving high radiochemical conversion.
  • The RCC catalyst system offers an alternative approach for related free base preparations, emphasizing catalyst recovery and green chemistry principles.
  • Purification by HPLC is essential to obtain the compound in a form suitable for further applications, especially in radiochemistry.

Q & A

Q. What are the foundational methodologies for synthesizing and characterizing RCC-36 free base in preliminary studies?

Answer: Synthesis of this compound typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic coupling, followed by purification via column chromatography. Characterization requires spectroscopic techniques (e.g., 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS) and elemental analysis to confirm structural integrity and purity . Researchers should cross-reference synthetic protocols with peer-reviewed literature to ensure reproducibility and validate spectral data against known standards.

Q. How should researchers design initial biological assays to evaluate the activity of this compound?

Answer: Begin with in vitro assays targeting the compound’s hypothesized mechanism (e.g., enzyme inhibition, receptor binding). Use dose-response curves to determine IC50_{50}/EC50_{50} values and include positive/negative controls. Ensure cell lines or biochemical systems are validated for specificity (e.g., using siRNA knockdowns or competitive inhibitors). Data should be statistically analyzed (e.g., ANOVA with post-hoc tests) to confirm significance .

Q. What are the critical parameters for ensuring stability and solubility of this compound in experimental buffers?

Answer: Assess solubility using logP calculations and experimental measurements (e.g., shake-flask method). Stability studies should monitor degradation under varying pH, temperature, and light exposure via HPLC or UV-Vis spectroscopy. Buffer compatibility (e.g., PBS, DMSO) must be tested to avoid precipitation during assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported activity data for this compound across different studies?

Answer: Discrepancies may arise from variations in assay conditions (e.g., cell passage number, buffer composition). Conduct a meta-analysis of published data to identify confounding variables. Replicate key experiments under standardized protocols and use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate results. Transparent reporting of methodology is critical .

Q. What strategies optimize the synthetic yield of this compound while minimizing by-products?

Answer: Employ design of experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use real-time monitoring (e.g., in situ FTIR) to identify intermediate by-products. Consider green chemistry principles (e.g., microwave-assisted synthesis) to enhance efficiency. Computational tools (e.g., DFT calculations) can predict reaction pathways and guide optimization .

Q. How should researchers integrate computational modeling with experimental data to refine the pharmacophore of this compound?

Answer: Perform molecular docking (e.g., AutoDock Vina) against target structures to predict binding modes. Validate models with mutagenesis studies or cryo-EM data. Use QSAR analyses to correlate structural modifications with activity trends. Iterative refinement between in silico predictions and wet-lab experiments enhances model accuracy .

Q. What ethical and methodological considerations apply to in vivo studies of this compound?

Answer: Follow institutional animal care guidelines (e.g., 3Rs principles) and include power analysis to justify sample sizes. Use pharmacokinetic profiling (e.g., AUC, t1/2t_{1/2}) to determine dosing regimens. Address interspecies variability by testing in multiple models (e.g., murine vs. zebrafish). Publish negative outcomes to avoid publication bias .

Methodological Frameworks

  • For Experimental Design: Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypothesis-driven studies .
  • For Data Analysis: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and avoid overambitious designs .
  • For Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when documenting protocols and sharing data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.